
5-Chloroquinolin-8-yl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-8-yl sulfurofluoridate is a chemical compound with the molecular formula C9H5ClFNO3S and a molecular weight of 261.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a chloro group at the 5-position and a sulfurofluoridate group at the 8-position of the quinoline ring .
Vorbereitungsmethoden
The synthesis of 5-Chloroquinolin-8-yl sulfurofluoridate typically involves the reaction of 5-chloroquinolin-8-ol with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-Chloroquinolin-8-yl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-aminoquinolin-8-yl sulfurofluoridate.
Common reagents used in these reactions include sodium hydride (NaH), hydrogen peroxide (H2O2), and palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Chloroquinolin-8-yl sulfurofluoridate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Chloroquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which play crucial roles in cellular processes . By inhibiting these enzymes, the compound can exert antiproliferative and anti-angiogenic effects .
Vergleich Mit ähnlichen Verbindungen
5-Chloroquinolin-8-yl sulfurofluoridate can be compared with other similar compounds, such as:
5-Chloroquinolin-8-yl phenylcarbamate: This compound also contains a chloro group at the 5-position and has been studied for its anti-angiogenic properties.
5-Nitrosoquinolin-8-ol: This derivative has shown potent inhibitory effects on endothelial cell proliferation.
8-Sulfonamidoquinoline: Another derivative with significant biological activities.
The uniqueness of this compound lies in its specific chemical structure and the presence of the sulfurofluoridate group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H5ClFNO3S |
|---|---|
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
5-chloro-8-fluorosulfonyloxyquinoline |
InChI |
InChI=1S/C9H5ClFNO3S/c10-7-3-4-8(15-16(11,13)14)9-6(7)2-1-5-12-9/h1-5H |
InChI-Schlüssel |
ZQXUDQYGVPZIAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


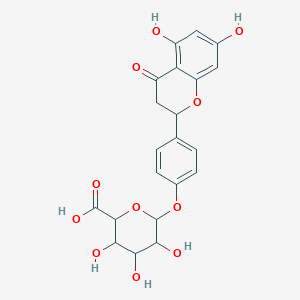
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)

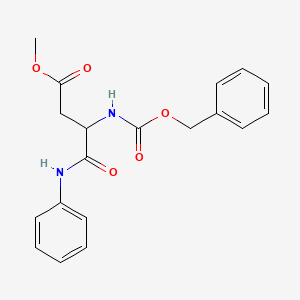
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
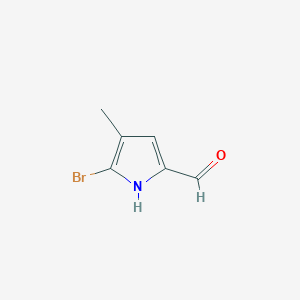
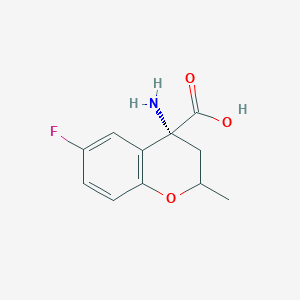
![2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)
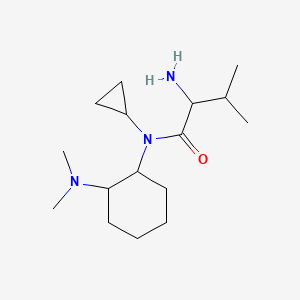
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
